molecular formula C14H13BrO2 B1280904 4'-Bromo-2,6-dimethoxy-1,1'-biphenyl CAS No. 168849-77-2

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Cat. No. B1280904
CAS RN: 168849-77-2
M. Wt: 293.15 g/mol
InChI Key: NXWPUEAMHLXATE-UHFFFAOYSA-N
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Description

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is a chemical compound with the molecular formula C14H13BrO2 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can be achieved from 2,6-Dimethoxybenzoic acid and 4-BROMOBENZENEBORONIC ACID NEOPENTYL GLYCOL ESTER . Another method involves the use of tetrakis (triphenylphosphine) palladium (0) and silver carbonate in tetrahydrofuran . A yield of 72% was obtained when palladium (II) trifluoroacetate and silver carbonate were used in dimethyl sulfoxide at 120℃ for 2 hours .


Molecular Structure Analysis

The molecular structure of “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” consists of a biphenyl core with bromo and dimethoxy substituents . The exact 3D structure can be computed using specialized software .


Chemical Reactions Analysis

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can participate in cross-coupling reactions . It is often used as a ligand in palladium-catalyzed cross-coupling reactions .

Scientific Research Applications

Organic Synthesis Intermediates

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” can serve as an intermediate in the synthesis of complex organic molecules. Its bromo and methoxy groups make it a versatile precursor for various coupling reactions, such as the Suzuki-Miyaura coupling, which is used to form carbon-carbon bonds in pharmaceuticals and agrochemicals .

Coenzyme Qn Synthesis

The related compound “5-bromo-2,3-dimethoxy-6-methyl-1,4-benzoquinone” is a key intermediate for preparing Coenzyme Qn family . By analogy, “4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” might be used in the synthesis of similar bioactive quinones.

Environmental Studies

Biphenyl derivatives are structurally similar to certain polychlorinated biphenyls (PCBs), which are environmental pollutants. This compound could be used in environmental studies to understand the behavior and degradation of PCBs in ecosystems .

Safety and Hazards

“4’-Bromo-2,6-dimethoxy-1,1’-biphenyl” is for R&D use only and not for medicinal, household or other use . It is advised to handle it under inert gas and protect it from moisture . It should be kept away from heat/sparks/open flames/hot surfaces . It is also advised to avoid breathing dust/fume/gas/mist/vapours/spray .

Mechanism of Action

Target of Action

The primary target of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the palladium catalyst in the Suzuki–Miyaura coupling reaction . This reaction is a type of palladium-catalyzed cross-coupling reaction, used to synthesize biaryl compounds, an important class of compounds in organic chemistry .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, the organoboron compound (like 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl) transfers its organic group to the palladium catalyst . This results in the formation of a new carbon-carbon bond, a critical step in the Suzuki–Miyaura coupling reaction .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is the primary biochemical pathway affected by 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects include the formation of biaryl compounds, which are key structures in many organic compounds .

Pharmacokinetics

Its metabolism and excretion would depend on the specific biological system in which it is used .

Result of Action

The primary result of the action of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl is the formation of a new carbon-carbon bond in the Suzuki–Miyaura coupling reaction . This enables the synthesis of complex organic compounds from simpler precursors .

Action Environment

The efficacy and stability of 4’-Bromo-2,6-dimethoxy-1,1’-biphenyl are influenced by several environmental factors. For instance, the compound is air- and moisture-stable, and thermally stable . These properties make it suitable for use in a variety of chemical reactions .

properties

IUPAC Name

2-(4-bromophenyl)-1,3-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrO2/c1-16-12-4-3-5-13(17-2)14(12)10-6-8-11(15)9-7-10/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWPUEAMHLXATE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4'-Bromo-2,6-dimethoxy-1,1'-biphenyl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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